Bienvenue dans la boutique en ligne BenchChem!

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Antiplatelet agents Isoxazole SAR Platelet aggregation inhibition

This 3-pyridylisoxazole probe features a benzo[d][1,3]dioxole substituent at the isoxazole 5-position, introducing steric bulk and π-stacking capacity absent in simple alkyl/phenyl analogs. The pyridin-3-ylmethyl acetamide side chain provides a defined meta-pyridine hydrogen-bond acceptor geometry, enabling systematic regioisomeric profiling against 2-pyridyl and 4-pyridyl analogs. Use this compound to dissect steric/electronic contributions to antiplatelet potency and map target protein H-bond vector preferences. Purity ≥95% ensures suitability as an HPLC reference standard.

Molecular Formula C18H15N3O4
Molecular Weight 337.335
CAS No. 1105206-01-6
Cat. No. B2707147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS1105206-01-6
Molecular FormulaC18H15N3O4
Molecular Weight337.335
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CN=CC=C4
InChIInChI=1S/C18H15N3O4/c22-18(20-10-12-2-1-5-19-9-12)8-14-7-16(25-21-14)13-3-4-15-17(6-13)24-11-23-15/h1-7,9H,8,10-11H2,(H,20,22)
InChIKeyZRBYEHZMRHHYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1105206-01-6): Compound Identity and Procurement Baseline


2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1105206-01-6; molecular formula C₁₈H₁₅N₃O₄; MW 337.34 g/mol) is a synthetic small molecule belonging to the 5-substituted 3-pyridylisoxazole class . It incorporates a benzo[d][1,3]dioxole (1,3-benzodioxole) substituent at the isoxazole 5-position and a pyridin-3-ylmethyl acetamide side chain at the isoxazole 3-position. This scaffold has been explored as a prototype for antiplatelet (antiaggregatory) agents, with in vitro activity demonstrated in human platelet-rich plasma using arachidonic acid as the aggregation inductor across a concentration range of 1 × 10⁻⁶ to 1 × 10⁻⁴ mol L⁻¹ [1]. The compound is commercially available for research use at ≥95% purity (Catalog No. CM835395) .

Why Generic Substitution Fails for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide: Structural Determinants of Target Engagement


Within the 5-substituted 3-pyridylisoxazole class, antiaggregatory potency is exquisitely sensitive to both the nature of the 5-position substituent and the regioisomeric attachment of the pyridyl ring [1]. Positional isomers—e.g., pyridin-2-ylmethyl (CAS 1172517-25-7), pyridin-3-ylmethyl (target compound), and pyridin-4-ylmethyl analogs—differ in the spatial orientation of the pyridine nitrogen lone pair, which governs hydrogen-bond acceptor/donor geometry with cognate protein targets . The benzo[d][1,3]dioxole substituent at the isoxazole 5-position introduces both steric bulk and specific π-stacking capacity absent in simpler alkyl or phenyl analogs. Consequently, generic interchange with a closely related analog risks loss of target affinity, altered selectivity, or complete abolition of the desired pharmacological phenotype. Procurement decisions must therefore be guided by precise chemical identity rather than scaffold-level similarity.

Quantitative Evidence Guide: 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide vs. Closest Analogs


Regioisomeric Differentiation: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl Substitution Directs Hydrogen-Bond Geometry at Biological Targets

The target compound bears a pyridin-3-ylmethyl acetamide side chain, compared to the closest commercial analog 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 1172517-25-7), which differs solely in the pyridine nitrogen position (meta vs. ortho) . In the broader 3-pyridylisoxazole antiplatelet class, Demina et al. (2018) demonstrated that 3-pyridyl isomers exhibit distinct antiaggregatory potency profiles compared to 2-pyridyl and 4-pyridyl congeners, with spatial constraints at the isoxazole 5-position critically modulating activity [1]. While direct head-to-head IC₅₀ data for the target compound vs. the 2-ylmethyl analog are not publicly available in the peer-reviewed literature, the class-level evidence establishes that pyridine nitrogen regioisomerism is a non-trivial determinant of biological activity.

Antiplatelet agents Isoxazole SAR Platelet aggregation inhibition

Methylene Spacer in Acetamide Linker: Conformational Flexibility Differentiates 3-ylmethyl from Direct 3-pyridinyl Analogs

The target compound incorporates a methylene (-CH₂-) spacer between the acetamide nitrogen and the pyridin-3-yl ring, distinguishing it from the direct N-(pyridin-3-yl)acetamide analog [1]. This methylene insertion increases the rotatable bond count (from 5 to 6 rotatable bonds) and alters the spatial relationship between the isoxazole core and the pyridine ring. In related 2-isoxazol-3-yl-acetamide series evaluated as HSP90 inhibitors, subtle modifications to the acetamide linker geometry produced >3.5-fold differences in therapeutic index between analogs [2], underscoring the functional significance of linker architecture.

Isoxazole-acetamide linker Conformational analysis Structure-activity relationship

Benzo[d][1,3]dioxole Substituent at Isoxazole 5-Position: Steric and Electronic Differentiation vs. Alkyl or Phenyl Congeners

The benzo[d][1,3]dioxole (1,3-benzodioxole) group at the isoxazole 5-position is a distinguishing feature of the target compound relative to the broader class of 5-alkyl-3-pyridylisoxazoles, which typically bear methyl, ethyl, or linear alkyl chains at this position [1]. Demina et al. (2014) established that antiaggregatory activity in the 3-pyridylisoxazole series is critically dependent on the steric and electronic properties of the 5-substituent, with spatial constraints limiting the size of tolerated groups [2]. The benzodioxole moiety contributes a larger hydrophobic surface area (estimated ΔPSA contribution ≈ +9.2 Ų vs. a phenyl group due to the fused dioxole ring oxygens) and potential for dual hydrogen-bond acceptance via the dioxole oxygens.

Benzodioxole pharmacophore Isoxazole 5-substitution Platelet aggregation

Purity Specification and Research-Grade Procurement: ≥95% Purity as a Minimum Reproducibility Threshold

The target compound is commercially available at ≥95% purity (Catalog No. CM835395) . By comparison, closely related analogs such as 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 1209181-23-6) are available at ≥98% purity from specialized vendors . For antiplatelet aggregation assays conducted in the 1 × 10⁻⁶ to 1 × 10⁻⁴ mol L⁻¹ concentration range [1], impurities at the 5% level may contribute confounding agonist or antagonist effects, particularly if impurities include structurally related isoxazole byproducts with intrinsic biological activity. End-users are advised to request a Certificate of Analysis (CoA) specifying HPLC purity and to consider additional purification (e.g., preparative HPLC) if assay sensitivity demands >98% purity.

Compound quality control Research reproducibility Procurement specification

Pyridinylmethyl Acetamide vs. Phenethyl Acetamide: Differential Hydrogen-Bond Capacity Governed by Heteroaryl vs. Aryl Termination

Replacement of the terminal pyridin-3-yl ring with a phenyl ring yields 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide (CAS 1105244-70-9) , eliminating the pyridine nitrogen hydrogen-bond acceptor. The pyridine nitrogen (pKₐ ≈ 5.2 for the conjugate acid) contributes a specific, pH-dependent hydrogen-bond acceptor site that the phenyl analog lacks entirely. In the context of 3-pyridylisoxazole antiplatelet agents, the pyridine ring is a core pharmacophoric element essential for activity [1]; its replacement with phenyl in the positional isomer series (5-substituted 3-phenylisoxazoles) was explicitly explored by Demina et al. (2025) as a scaffold-hop strategy, confirming that pyridine-to-phenyl substitution fundamentally alters biological activity [2].

Hydrogen-bond acceptor Pyridine pharmacophore Ligand efficiency

Recommended Research and Industrial Application Scenarios for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1105206-01-6)


Antiplatelet Drug Discovery: 3-Pyridylisoxazole Scaffold Optimization with Benzodioxole 5-Substitution

Researchers pursuing novel antiplatelet agents based on the 3-pyridylisoxazole pharmacophore can employ this compound as a probe to investigate the steric and electronic contributions of the benzo[d][1,3]dioxole group at the isoxazole 5-position. The class-level evidence from Demina et al. (2014, 2018, 2025) establishes that 5-substituted 3-pyridylisoxazoles inhibit arachidonic acid-induced human platelet aggregation in the 10⁻⁶–10⁻⁴ mol L⁻¹ range, and the benzodioxole variant extends the SAR beyond simple alkyl substituents [1]. Comparative testing against the 5-methyl, 5-ethyl, and 5-phenyl congeners is recommended to quantify the benzodioxole-specific contribution to potency and selectivity.

Regioisomeric Selectivity Profiling: Pyridin-3-ylmethyl as a Defined Hydrogen-Bond Acceptor Geometry

This compound's pyridin-3-ylmethyl acetamide side chain provides a defined meta-pyridine hydrogen-bond acceptor geometry. In parallel assays with the pyridin-2-ylmethyl analog (CAS 1172517-25-7) and pyridin-4-ylmethyl analog, researchers can systematically map the hydrogen-bond acceptor vector preferences of the target protein's binding pocket [1]. Such regioisomeric profiling is essential for rational structure-based drug design, as it reveals which pyridine nitrogen orientation optimally satisfies the target's hydrogen-bond requirements.

Chemical Probe for Thromboxane A₂ Receptor (TP Receptor) and Downstream Signaling Studies

Given that 3-pyridylisoxazoles inhibit platelet aggregation initiated by both arachidonic acid and the selective thromboxane A₂ receptor agonist U46619 [1], this compound may serve as a chemical biology probe for dissecting TP receptor-mediated signaling pathways. Its benzodioxole substituent offers a distinct physicochemical profile compared to classical TP receptor antagonists (e.g., SQ 29,548), potentially enabling orthogonal pharmacological interrogation of thromboxane-dependent platelet activation mechanisms.

Reference Standard for Analytical Method Development and Impurity Profiling in Isoxazole-Acetamide Series

With a specified purity of ≥95% and a well-defined SMILES structure (O=C(CC1=NOC(=C1)C1=CC2=C(OCO2)C=C1)NCC1=CC=CN=C1), this compound is suitable for use as a reference standard in HPLC method development for the broader 2-isoxazol-3-yl-acetamide chemical series [1]. Analytical laboratories can establish retention time markers, develop impurity profiling protocols, and validate quantification methods using this compound as a characterized calibration standard.

Quote Request

Request a Quote for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.